5-Amino-1-sec-butyl-1H-pyrazol-3-ol

Descripción general

Descripción

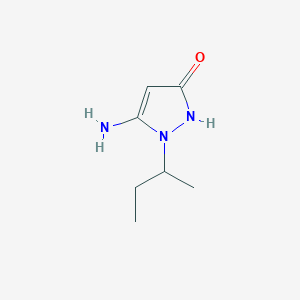

5-Amino-1-sec-butyl-1H-pyrazol-3-ol is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.2 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at adjacent positions. This compound is primarily used in research settings, particularly in the fields of organic and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-sec-butyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Aplicaciones Científicas De Investigación

5-Amino-1-sec-butyl-1H-pyrazol-3-ol has several scientific research applications, including:

Organic Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its bioactive properties.

Biological Research: It is employed in studies investigating enzyme inhibition and receptor binding.

Industrial Applications: The compound can be used in the synthesis of dyes, agrochemicals, and other industrially relevant materials.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-sec-butyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

5-Amino-1H-pyrazole: Lacks the sec-butyl group, making it less hydrophobic.

3-Amino-1H-pyrazole: Differently substituted, affecting its reactivity and binding properties.

5-Amino-1-methyl-1H-pyrazole: Contains a methyl group instead of a sec-butyl group, influencing its steric and electronic properties.

Uniqueness

5-Amino-1-sec-butyl-1H-pyrazol-3-ol is unique due to the presence of the sec-butyl group, which enhances its hydrophobicity and potentially its ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other amino-pyrazole derivatives and can influence its reactivity and binding affinity in various applications .

Actividad Biológica

5-Amino-1-sec-butyl-1H-pyrazol-3-ol is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features an amino group and a hydroxyl group, which are crucial for its reactivity and interaction with biological targets. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₇H₁₃N₃O

Molecular Weight: 168.19 g/mol

The structural characteristics of this compound include:

- A five-membered pyrazole ring with two nitrogen atoms.

- An amino group at the 5-position.

- A hydroxyl group at the 3-position.

- A sec-butyl substituent at the 1-position, which enhances its hydrophobicity.

These features contribute to its unique biological profile, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The amino and hydroxyl groups facilitate binding to specific molecular targets, which can modulate their activity. Key mechanisms include:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as p38 MAP kinase, suggesting potential therapeutic applications in inflammatory diseases .

- Receptor Modulation: Its structural features may allow it to act as an antagonist or modulator for certain receptors, impacting signaling pathways involved in cancer and other diseases .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. For instance, modifications on the pyrazole scaffold have led to the development of selective androgen receptor degraders (SARDs) that exhibit potent antitumor effects in vivo. These compounds demonstrated significant tumor growth inhibition in xenograft models resistant to standard therapies .

Enzyme Inhibition Studies

Inhibitory assays have been conducted to assess the effectiveness of this compound against various enzymes:

- p38 MAP Kinase: This enzyme plays a critical role in cellular stress responses. Compounds derived from similar structures have shown high selectivity and potency against this target, indicating that this compound may exhibit similar properties .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives reveal that modifications at the sec-butyl position can significantly affect biological activity. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | Sec-butyl group | Enhanced hydrophobicity and potential receptor binding |

| 5-Amino-1-methyl-1H-pyrazole | Methyl group | Lower hydrophobicity; different binding properties |

These findings suggest that the sec-butyl group contributes to improved interactions with hydrophobic pockets in target proteins, enhancing the compound's efficacy.

Study on Anticancer Properties

A recent study investigated a series of pyrazole derivatives, including this compound, for their ability to inhibit androgen receptor signaling in prostate cancer models. The results indicated that compounds with similar structural features could effectively reduce tumor growth rates by over 80% in resistant cell lines .

Pharmacokinetic Profile

Another study focused on the pharmacokinetic properties of aminopyrazole derivatives. It was found that modifications leading to increased lipophilicity improved oral bioavailability and metabolic stability, suggesting that this compound might also possess favorable pharmacokinetic characteristics for therapeutic use .

Propiedades

IUPAC Name |

3-amino-2-butan-2-yl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-5(2)10-6(8)4-7(11)9-10/h4-5H,3,8H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDUGOJOOXUICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349478 | |

| Record name | 5-Amino-1-sec-butyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-85-6 | |

| Record name | 5-Amino-1,2-dihydro-1-(1-methylpropyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-sec-butyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.